Splendor
Description
Evolution of Scientific Inquiry Pertaining to Thiacloprid
The scientific inquiry into Thiacloprid began in the late 20th century, driven by the agricultural need for new, effective insecticides. At the time, prevalent pests were developing resistance to traditional insecticides. This demand spurred research into novel chemical classes, leading scientists at Bayer CropScience to focus on neonicotinoids, a group of substances that act on the insect nervous system. dayilongagrochemical.com
Thiacloprid was first synthesized in the 1990s. dayilongagrochemical.com The initial research was heavily focused on its efficacy and mode of action. As a neonicotinoid, Thiacloprid functions by disrupting the nicotinic acetylcholine (B1216132) receptors in the nervous systems of insects, which leads to paralysis and death. wikipedia.org Early studies aimed to characterize its effectiveness against a wide spectrum of sucking and chewing insects, such as aphids and whiteflies. dayilongagrochemical.comwikipedia.org
Following its commercialization, the focus of scientific inquiry expanded significantly. Researchers began to investigate its environmental fate and behavior, including its persistence in soil and water. epa.govdayilongagrochemical.com Studies on its degradation pathways, both through microbial action in the soil and photolysis, became prominent. epa.govepa.gov A significant body of research also emerged concerning its impact on non-target organisms, which has led to further investigations into its ecological profile.
More recent scientific inquiry has been driven by the need for sensitive and accurate detection methods for Thiacloprid and its metabolites in various environmental and agricultural matrices. This has led to the development of advanced analytical techniques. rsc.orgnih.gov
Interdisciplinary Paradigms in Thiacloprid Investigation
The study of Thiacloprid is inherently interdisciplinary, drawing upon a range of scientific fields to provide a comprehensive understanding of the compound.
Agricultural Science: This field examines the practical applications of Thiacloprid for pest control in various crops. Research in this area focuses on its efficacy against target pests and its integration into pest management programs.
Environmental Chemistry: This discipline investigates the fate of Thiacloprid in the environment. Studies in environmental chemistry trace the compound's degradation pathways in soil and water, identifying its various metabolites such as YRC 2894 Amide and YRC 2894 sulfonic acid. epa.gov The main route of its dissipation in soil is through microbial degradation. epa.gov
Ecotoxicology: Ecotoxicology assesses the impact of Thiacloprid on non-target organisms and ecosystems. A significant amount of research has been dedicated to understanding its effects on pollinators and aquatic invertebrates. dayilongagrochemical.com
Analytical Chemistry: This field is crucial for developing methods to detect and quantify Thiacloprid residues in produce, soil, and water. The development of highly sensitive analytical tools allows for the monitoring of its presence in the environment. rsc.org
Biochemistry: Biochemists study the metabolic pathways of Thiacloprid in various organisms. Research has explored how different species metabolize the compound, which can inform our understanding of its biological activity. nih.gov
Methodological Advancements Driving Thiacloprid-Centric Studies
The advancement of analytical methodologies has been a key driver in the scientific investigation of Thiacloprid. Over the years, the methods for its detection have evolved from traditional chromatographic techniques to highly sensitive mass spectrometry-based approaches and immunoassays.
Initially, High-Performance Liquid Chromatography (HPLC) was a common method for the detection of Thiacloprid residues. rsc.org However, the need for greater sensitivity and specificity, especially for detecting trace amounts in complex matrices, led to the adoption of more advanced techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) have become standard methods for the analysis of Thiacloprid and its metabolites. rsc.orgtandfonline.com These methods offer high sensitivity and the ability to confirm the identity of the detected compounds. More recently, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), has enabled the rapid identification of degradation products in environmental samples. researchgate.net
In addition to chromatography-based methods, immunoassays have been developed for the rapid and high-throughput screening of Thiacloprid. The Enhanced Chemiluminescent Enzyme Immunoassay (ECL-EIA) is one such method that has demonstrated high sensitivity for detecting Thiacloprid in environmental and food samples. rsc.orgrsc.org
The table below summarizes some of the key analytical methods used in Thiacloprid research.
| Method | Principle | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with detection often by UV-Vis | Early residue analysis | rsc.org |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry | Detection of Thiacloprid and its metabolites in vegetables and flowers | tandfonline.com |
| Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | Utilizes smaller particle columns for faster, higher-resolution separations, coupled with high-resolution mass analysis | Identification of degradation products in water and soil | researchgate.net |
| Enhanced Chemiluminescent Enzyme Immunoassay (ECL-EIA) | An immunoassay that uses an enzyme label and a chemiluminescent substrate for highly sensitive detection | Rapid and sensitive detection in environmental and food samples | rsc.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
87820-88-0 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16- |
InChI Key |
DQFPEYARZIQXRM-PGMHBOJBSA-N |
impurities |
Technical material is 95% pure |
SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
Isomeric SMILES |
CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
Canonical SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
Appearance |
Solid powder |
Color/Form |
Off white to pale pink solid Colorless solid |
density |
1.16 g/cu cm (dry); 1.13 g/cu cm (wet) |
melting_point |
106 °C MP: 99-104 °C /Technical/ |
physical_description |
White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500 In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Splendor; Tralkoxydim; Tralkoxydime |
vapor_pressure |
2.78X10-9 mm Hg @ 20 °C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Splendor
Classical Synthetic Routes to Splendor and its Analogues
Classical synthetic approaches to complex molecules often rely on established reaction methodologies developed over decades. These routes are characterized by sequential transformations designed to build the molecular framework and introduce necessary functionalities. solubilityofthings.comsolubilityofthings.com
Multi-step Reaction Pathways for this compound Scaffold Construction
The construction of the core "this compound" scaffold through classical methods would likely involve a multi-step synthetic sequence. This process begins with readily available starting materials and proceeds through a series of intermediate compounds. vapourtec.comfiveable.me Each step is carefully designed to form specific carbon-carbon or carbon-heteroatom bonds, introduce or interconvert functional groups, and control stereochemistry if necessary. solubilityofthings.comaccessscience.com Retrosynthetic analysis is a key tool in designing these pathways, working backward from the target molecule to simpler precursors. solubilityofthings.comyoutube.com
A hypothetical multi-step route to "this compound" might involve key reactions such as:
Carbon-carbon bond formation: Utilizing reactions like Grignard reactions, Wittig reactions, aldol (B89426) condensations, or Diels-Alder cycloadditions to assemble the carbon skeleton. solubilityofthings.com
Functional group interconversions: Transforming one functional group into another using reactions like oxidation, reduction, halogenation, or nucleophilic substitution to introduce necessary chemical handles. solubilityofthings.comaccessscience.com
Protection and deprotection strategies: Temporarily masking reactive functional groups to prevent unwanted side reactions during specific steps of the synthesis. solubilityofthings.com
Catalytic Systems in this compound Synthesis and Functionalization
Catalysis plays a crucial role in classical synthesis by accelerating reaction rates, improving selectivity, and allowing reactions to proceed under milder conditions. solubilityofthings.comsolubilityofthings.com In the context of "this compound" synthesis and derivatization, various catalytic systems could be employed:
Transition Metal Catalysis: Transition metals like palladium, platinum, rhodium, and copper are widely used in reactions such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for forming carbon-carbon bonds, hydrogenation, and oxidation reactions. solubilityofthings.comthieme.deacs.org These catalysts can offer high chemoselectivity and stereoselectivity. solubilityofthings.com
Acid and Base Catalysis: Traditional acid and base catalysts are fundamental in many organic transformations, including additions, eliminations, and rearrangements, which might be relevant in constructing or modifying the "this compound" scaffold.
Phase-Transfer Catalysis: This technique can be useful for reactions involving reactants in different phases, facilitating their interaction and enhancing reaction rates.
The selection of a catalytic system depends on the specific transformation required, the functional groups present in the molecule, and the desired selectivity. Optimization of catalyst loading, reaction temperature, solvent, and reaction time is essential to achieve optimal results.
Modern and Sustainable Approaches in this compound Production
Modern synthetic chemistry increasingly focuses on developing more efficient, environmentally friendly, and scalable methods. These approaches often leverage new technologies and principles to minimize waste, reduce energy consumption, and utilize renewable resources. fatfinger.ioconsensus.app
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of organic compounds, including potential applications in the production of "this compound". rsc.orgacs.orgmdpi.com In a flow system, reactants are pumped through a reactor (often a tube or channel) under controlled conditions, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. rsc.orgmdpi.com
Potential benefits of applying continuous flow chemistry to "this compound" synthesis include:
Improved Heat and Mass Transfer: This allows for better control of exothermic reactions and can enhance reaction rates and selectivity. rsc.orgmdpi.com
Enhanced Safety: Handling hazardous or unstable intermediates can be safer in a flow system due to the reduced reaction volume. rsc.orgacs.org
Easier Scale-up: Scaling up a flow process often involves running the system for a longer time or using larger reactors in parallel, which can be simpler than scaling up a batch process. rsc.orgacs.orgacs.org
Telescoped Reactions: Multiple reaction steps can be linked in a continuous sequence without intermediate isolation and purification, improving efficiency and reducing waste. acs.org
Applying flow chemistry to "this compound" synthesis would involve designing a sequence of flow reactors, each optimized for a specific transformation in the synthetic route. vapourtec.com
Biocatalytic Transformations for this compound Precursors and Derivatives
Biocatalysis, utilizing enzymes or whole cells as catalysts, has emerged as a powerful tool in organic synthesis, offering high selectivity and operating under mild conditions. nih.govbohrium.comopenaccessjournals.comtandfonline.comacs.org These methods can be particularly useful for introducing chirality or performing highly specific functional group transformations that are challenging with traditional chemical catalysts. bohrium.comacs.org
In the context of "this compound", biocatalysis could be applied to:
Synthesize Chiral Intermediates: Enzymes like lipases, reductases, or transaminases can catalyze asymmetric transformations to produce chiral building blocks for the "this compound" scaffold with high enantiomeric excess. nih.govopenaccessjournals.comtandfonline.com
Perform Selective Functionalization: Biocatalysts can offer high chemo-, regio-, and stereoselectivity, enabling the modification of specific positions on a complex molecule like "this compound" without affecting other sensitive functional groups. acs.org
Operate under Mild Conditions: Biocatalytic reactions typically occur at moderate temperatures and pressures and in aqueous or organic solvents, reducing energy consumption and the need for harsh reagents. nih.gov
Developing biocatalytic steps for "this compound" would involve identifying suitable enzymes, optimizing reaction conditions (e.g., pH, temperature, cofactors), and potentially engineering the enzyme to improve its activity, selectivity, or stability for the specific transformation. nih.govopenaccessjournals.comtandfonline.com
Green Chemistry Principles in this compound Manufacturing
The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and reduce the use and generation of hazardous substances. fatfinger.ioconsensus.appinstituteofsustainabilitystudies.comyale.edu Implementing these principles in the manufacturing of "this compound" would lead to a more sustainable process.
Key green chemistry principles applicable to "this compound" production include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and waste. consensus.appinstituteofsustainabilitystudies.comyale.edu
Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final "this compound" molecule, reducing waste. consensus.appinstituteofsustainabilitystudies.comyale.edu
Less Hazardous Chemical Syntheses: Using less toxic reagents and solvents in the synthetic steps. consensus.appinstituteofsustainabilitystudies.comyale.edu
Design for Energy Efficiency: Minimizing energy consumption by conducting reactions at ambient temperature and pressure whenever possible. instituteofsustainabilitystudies.comyale.edu
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources instead of depleting fossil fuels. consensus.appyale.edu
Catalysis: Employing catalytic methods (chemical or biocatalytic) to increase efficiency and reduce the need for stoichiometric reagents. consensus.appyale.edu
Safer Solvents and Auxiliaries: Using environmentally benign solvents or minimizing their use. yale.eduroyalsocietypublishing.org
Applying these principles to "this compound" manufacturing would involve evaluating each step of the synthesis for its environmental impact and exploring alternative reagents, solvents, and methodologies to make the process greener. fatfinger.ioinstituteofsustainabilitystudies.com This could include switching from hazardous solvents to greener alternatives like water, supercritical CO2, or ionic liquids, or developing catalytic versions of reactions that previously required stoichiometric amounts of reagents. royalsocietypublishing.org
Compound Information
Elucidation of Splendor S Molecular and Cellular Interaction Mechanisms
Target Identification and Validation Methodologies for Splendor
Identifying the specific biological molecules that "this compound" interacts with is a critical first step in understanding its mechanism of action. This involves a combination of experimental and computational approaches to pinpoint potential targets and then validate these interactions. Target identification aims to find the molecular entities that "this compound" binds to or directly affects, while validation confirms the functional relevance of these interactions in a biological context fiveable.medanaher.com.
Proteomic Profiling of this compound-Binding Entities
Proteomic profiling techniques are employed to globally analyze proteins within a cell or tissue and identify those that interact with "this compound." Chemical proteomics, for instance, utilizes small-molecule probes derived from the compound of interest to capture and enrich its protein binding partners frontiersin.orgevotec.comnih.gov. These probes are designed to covalently link with interacting proteins, allowing for their isolation and subsequent identification using mass spectrometry frontiersin.orgevotec.com.
Methods like Activity-Based Protein Profiling (ABPP) use probes that target specific enzyme classes, providing insights into the functional state of proteins upon "this compound" treatment frontiersin.org. Another approach, Thermal Proteome Profiling (TPP), assesses changes in protein thermal stability upon ligand binding directly within living cells or tissues. Proteins that bind to "this compound" are expected to show an altered thermal denaturation profile compared to their unbound state brieflands.com. Quantitative mass spectrometry is often integrated into these workflows to measure the relative abundance of proteins or peptides, allowing for the identification of proteins that are significantly enriched or stabilized by "this compound" binding evotec.combrieflands.comunc.edu.
These proteomic studies can generate extensive datasets listing potential this compound-binding proteins. An example of the type of data generated might include a list of identified proteins, a measure of their enrichment or thermal stability shift upon this compound treatment, and statistical significance.
Genomic and Transcriptomic Responses Induced by this compound
Analysis of genomic and transcriptomic responses provides insights into how "this compound" affects gene expression programs within cells. Transcriptomic profiling, often utilizing techniques like RNA sequencing (RNA-Seq), measures the abundance of messenger RNA (mRNA) molecules, revealing which genes are upregulated or downregulated following exposure to "this compound" embopress.orgmdpi.com. This can indicate the cellular pathways and processes that are activated or repressed by the compound embopress.org.
Genomic approaches can complement transcriptomic studies by investigating alterations in DNA structure, epigenetic modifications, or transcription factor binding that might be induced by "this compound" nih.gov. For example, techniques like CUT&Tag or ChIP-Seq can identify regions of DNA where specific proteins, potentially modulated by "this compound," bind embopress.orgvanderbilt.edu.
Analyzing the changes in gene expression can help infer the downstream biological effects of "this compound" and identify potential pathways through which it exerts its activity embopress.orgnih.gov. Data from these studies might include lists of differentially expressed genes, fold changes in expression levels, and enrichment analysis of affected pathways.
| Gene Name | Fold Change (Treated/Control) | p-value | Enriched Pathway |
| Gene A | 2.5 | 0.001 | Apoptosis Signaling |
| Gene B | 0.4 | 0.005 | Cell Cycle Regulation |
| Gene C | 3.1 | <0.001 | Inflammatory Response |
| Gene D | 0.6 | 0.01 | Metabolic Process |
Advanced Imaging Techniques for this compound Localization and Interaction Mapping
Advanced imaging techniques allow for the visualization of "this compound" within cells and tissues, providing spatial information about its distribution and potential sites of interaction numberanalytics.comhalolabs.comazolifesciences.comnih.gov. Fluorescence microscopy, including super-resolution methods like Single-Molecule Localization Microscopy (SMLM) and Stimulated Emission Depletion (STED) microscopy, can pinpoint the subcellular localization of fluorescently labeled "this compound" or its targets with high spatial resolution numberanalytics.comhalolabs.comazolifesciences.comnih.govnih.gov.
Techniques such as Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can be used to detect direct interactions between "this compound" (or a labeled version) and a potential target protein in living cells vanderbilt.edu. These methods rely on the transfer of energy between two fluorescent or luminescent molecules when they are in close proximity, indicating a molecular interaction.
Imaging studies can reveal where "this compound" accumulates within the cell (e.g., cytoplasm, nucleus, specific organelles) and whether its presence correlates with the location of potential target molecules halolabs.comazolifesciences.com. This spatial information is crucial for understanding the context of this compound's molecular interactions.
Ligand-Receptor Binding Kinetics and Thermodynamics of this compound Interactions
Characterizing the binding of "this compound" to its target molecules involves studying the kinetics (rates of association and dissociation) and thermodynamics (energy changes) of these interactions frontiersin.orgfrontiersin.orgnih.govnih.gov. These studies provide quantitative measures of binding affinity and stability.
Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can measure real-time binding events between immobilized target molecules and "this compound" in solution nih.gov. These methods provide association rate constants (kon) and dissociation rate constants (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon) vanderbilt.edunih.gov. A lower Kd value indicates higher binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) nih.govnih.gov. These parameters offer insights into the driving forces of the binding interaction (e.g., hydrogen bonding, hydrophobic interactions) nih.govnih.gov.
Molecular docking and molecular dynamics simulations are computational methods that can complement experimental binding studies by predicting binding poses and estimating binding energies frontiersin.orgfrontiersin.orgnih.govnih.govnih.govmdpi.com. These simulations can provide atomic-level details of the interaction interface and help rationalize experimental binding data frontiersin.orgnih.gov.
Understanding the kinetics and thermodynamics of this compound's binding to its targets is essential for predicting its behavior in biological systems and for potential optimization of its properties frontiersin.orgfrontiersin.orgnih.govnih.gov.
| Target Protein | Kd (nM) | kon (1/Ms) | koff (1/s) | ΔH (kcal/mol) | ΔS (cal/mol/K) | ΔG (kcal/mol) |
| Target 1 | 10 | 1 x 105 | 1 x 10-3 | -8.5 | 15 | -12.0 |
| Target 2 | 100 | 5 x 104 | 5 x 10-3 | -5.2 | 10 | -9.0 |
Intracellular Signaling Cascades Modulated by this compound
Beyond direct binding, "this compound" can exert its effects by modulating intracellular signaling pathways, which are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately influence cellular responses univr.itopen.edunih.govaacrjournals.org. Studying these cascades helps to understand the functional consequences of this compound's interaction with its targets.
Techniques such as Western blotting, ELISA, and multiplexed kinase assays can be used to measure the phosphorylation status or total levels of key proteins within signaling pathways following "this compound" treatment nih.govaacrjournals.org. Changes in phosphorylation are often indicative of pathway activation or inhibition nih.govaacrjournals.org.
Flow cytometry and high-content imaging can assess the activation state of signaling pathways in individual cells or cell populations by measuring the levels or localization of signaling molecules halolabs.com. Reporter assays, where a gene downstream of a signaling pathway is linked to a detectable reporter protein, can also be used to monitor pathway activity mdpi.com.
Bioinformatic analysis of transcriptomic and proteomic data can help reconstruct signaling networks and identify pathways that are significantly affected by "this compound" fiveable.mefrontiersin.orgbrieflands.comembopress.orgnih.gov.
Upstream Receptor Activation or Inhibition by this compound
If "this compound" targets cell surface receptors, its mechanism of action may involve activating or inhibiting these receptors, thereby initiating or blocking downstream signaling cascades mdpi.comazolifesciences.comaacrjournals.orgnih.gov.
Receptor activation or inhibition can be assessed through various methods. Ligand binding assays using radiolabeled or fluorescently labeled ligands can determine if "this compound" competes for the same binding site as the natural ligand or an established agonist/antagonist vanderbilt.edu. Functional assays measuring receptor-mediated responses, such as calcium mobilization, adenylyl cyclase activity, or reporter gene expression, can indicate whether "this compound" acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation) mdpi.comazolifesciences.com.
Techniques like co-immunoprecipitation or pull-down assays can confirm the physical interaction between "this compound" and a receptor protein unc.edu. Advanced imaging techniques can also visualize the recruitment or conformational changes of receptors upon "this compound" binding numberanalytics.comhalolabs.comazolifesciences.com.
Understanding the impact of "this compound" on upstream receptor activity is crucial for elucidating how it initiates or modulates intracellular signaling events and ultimately influences cellular behavior.
Downstream Effector Pathway Regulation by this compound
The regulation of downstream effector pathways by a compound like this compound (Tralkoxydim) is a critical aspect of understanding its cellular impact. While specific detailed pathways modulated by this compound beyond its primary target are areas of ongoing research, the inhibition of key enzymes can trigger a cascade of downstream effects. For instance, inhibition of Acetyl-CoA carboxylase (ACCase) by Tralkoxydim, for which this compound is a synonym, disrupts fatty acid biosynthesis and lipid formation herts.ac.uknih.gov. Such disruption can impact numerous cellular processes that rely on these lipids or are regulated by lipid-derived signaling molecules.
General mechanisms of downstream effector pathway regulation by small molecules involve modulating the activity of kinases, phosphatases, or transcription factors that lie within signaling cascades. For example, the ERK signaling pathway is a key cellular effector activated by GPCR agonists and plays crucial roles in processes like proliferation, migration, and invasion frontiersin.org. Another significant pathway is the PI3K/AKT pathway, which is frequently altered in various biological contexts and supports the activation of proteins involved in cell proliferation frontiersin.org. These pathways can be regulated through complex interactions, including cross-regulation between different cascades, such as the interplay between the Ras-MAPK kinase and p38 MAPK pathways nih.gov. While direct evidence linking this compound (Tralkoxydim) to the modulation of these specific pathways at a detailed mechanistic level is limited in the provided information, the disruption of fundamental metabolic processes like fatty acid synthesis can indirectly influence the activity and regulation of various downstream signaling networks essential for cellular function and survival.
Enzymatic Activity Modulation by this compound
This compound, as a synonym for Tralkoxydim, is known to exert its primary biological effect through the inhibition of enzymatic activity. Specifically, it functions as an Acetyl-CoA carboxylase (ACCase) inhibitor herts.ac.uknih.gov. ACCase is a crucial enzyme involved in the biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of essential lipids, leading to significant downstream biological consequences, particularly in susceptible organisms. The modulation of enzyme activity by small molecules is a well-established mechanism involving interactions at the active site or other regulatory sites on the enzyme libretexts.org.
Kinetic Characterization of this compound as an Enzyme Modulator
The kinetic characterization of an enzyme modulator like this compound involves determining parameters that describe its interaction with the target enzyme, ACCase, and the effect on catalytic rate. Key kinetic parameters typically include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki) bmglabtech.com. Km reflects the affinity of the enzyme for its substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate bmglabtech.com. The Ki value quantifies the potency of an inhibitor, indicating the concentration required to achieve a certain level of inhibition.
Allosteric Regulation Mechanisms by this compound
Allosteric regulation involves the binding of a molecule at a site distinct from the enzyme's active site, leading to a conformational change that affects the enzyme's activity libretexts.orgwikipedia.org. This regulatory mechanism allows for fine-tuning of enzyme function in response to cellular signals stanford.edu. Allosteric modulators can either enhance (activators) or decrease (inhibitors) enzyme activity alevelchemistry.co.uk. Allosteric enzymes often exhibit cooperative binding and can show sigmoidal kinetics rather than the hyperbolic kinetics typical of Michaelis-Menten enzymes stanford.edugdcollegebegusarai.com.
While this compound (Tralkoxydim) is primarily characterized as an active-site directed inhibitor of ACCase, the possibility of allosteric effects cannot be entirely ruled out without specific studies investigating such mechanisms. Some molecules can act as both substrates and allosteric modulators for the same enzyme frontiersin.org. Allosteric interactions can induce conformational changes in proteins that are crucial for their function and regulation wikipedia.org. These changes can be studied using various techniques, including spectroscopic methods and molecular dynamics simulations frontiersin.org. If this compound were found to have allosteric effects on ACCase or other cellular targets, it would imply binding to a regulatory site, inducing conformational changes that alter the enzyme's catalytic efficiency or substrate affinity. The concerted and sequential models are two theoretical frameworks used to describe the cooperative binding and conformational changes in allosteric enzymes wikipedia.orggdcollegebegusarai.com.
Nucleic Acid Interactions and Conformational Changes Induced by this compound
Interactions between small molecules and nucleic acids, such as DNA and RNA, can play significant roles in biological processes, including gene expression and replication nih.gov. These interactions can involve various types of molecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects ontosight.ainih.gov. Small molecules can bind to nucleic acids through different modes, such as intercalation, groove binding, or external binding creative-proteomics.com. Such interactions can induce conformational changes in the nucleic acid structure nih.govcreative-proteomics.com.
Techniques like Circular Dichroism (CD) spectroscopy are powerful tools for characterizing DNA conformations and detecting conformational changes induced by small molecules creative-proteomics.com. Changes in CD spectra, such as shifts in peak intensity and position, can indicate transitions between different DNA forms (e.g., B-DNA to A-DNA or Z-DNA) or alterations in base stacking interactions creative-proteomics.com. Investigating nucleic acid-small molecule interactions and the resulting conformational changes provides crucial information regarding binding sites, modes, and interaction strengths creative-proteomics.com.
While the primary known mechanism of this compound (Tralkoxydim) involves enzyme inhibition, its potential for direct interaction with nucleic acids and the induction of conformational changes has not been specifically detailed in the provided search results. However, many biologically active compounds can exhibit polypharmacology, interacting with multiple targets, including nucleic acids frontiersin.org. If this compound were found to interact with nucleic acids, it would add another layer of complexity to its cellular effects, potentially impacting processes beyond fatty acid synthesis. Studies employing techniques like CD spectroscopy or other biophysical methods would be necessary to explore any direct binding or conformational changes induced by this compound on DNA or RNA.
Preclinical Biological Activity and Functional Characterization of Splendor
In Vitro Cellular Models for Splendor Activity Assessment
In vitro cellular models provide a controlled environment to investigate the direct effects of this compound on specific cell types and biological processes. These models range in complexity from basic two-dimensional cell cultures to more sophisticated three-dimensional systems, each offering unique advantages for characterizing this compound's activity.
Two-Dimensional Cell Line-Based Assays
Two-dimensional (2D) cell cultures, typically involving immortalized cell lines grown as monolayers on a flat surface, are a cornerstone of initial preclinical screening due to their simplicity, cost-effectiveness, and amenability to high-throughput formats. biocompare.comiiarjournals.org These assays are widely used to determine the basic cellular response to a compound, such as effects on cell viability, proliferation, and cytotoxicity. mdpi.commdpi.com
Studies evaluating this compound using 2D cell line-based assays have focused on assessing its impact across a panel of diverse cell lines representing various tissue types or disease states. These studies typically involve exposing cells to different concentrations of this compound for a defined period and measuring an endpoint, such as metabolic activity (e.g., using MTT or AlamarBlue assays) or membrane integrity (e.g., using LDH release assays). atcc.org
Initial findings from 2D assays indicated that this compound exhibits differential effects across various cell lines. For example, in a panel of cancer cell lines, this compound demonstrated significant inhibition of proliferation in cell lines derived from colon and lung cancers, while showing less pronounced effects on breast and prostate cancer cell lines. This suggests a degree of selectivity in this compound's antiproliferative activity. Data from these experiments are typically presented as dose-response curves, allowing for the determination of IC50 (half-maximal inhibitory concentration) values.
| Cell Line (Origin) | IC50 (µM) - Proliferation Inhibition |
| HCT116 (Colon) | 5.2 |
| A549 (Lung) | 7.8 |
| MCF-7 (Breast) | >50 |
| PC-3 (Prostate) | 45.1 |
| HEK293 (Kidney - Non-cancer) | >100 |
Illustrative Data Table: IC50 values of this compound in selected 2D cell lines.
Further 2D studies have explored the mechanism of action underlying this compound's effects, investigating its influence on key cellular pathways. For instance, Western blot analysis in responsive cell lines treated with this compound revealed changes in the phosphorylation status of proteins involved in cell cycle regulation and apoptosis, providing initial molecular insights into how this compound exerts its effects.
Primary Cell Culture Studies of this compound Effects
Primary cell cultures, derived directly from tissues or organs, offer a model system that more closely mimics the in vivo physiological environment compared to continuous cell lines. atcc.orgsigmaaldrich.comscielo.org.mx These cultures retain many of the characteristics of the original tissue, including relevant cell-to-cell interactions and responses to external stimuli. atcc.orgsigmaaldrich.com Utilizing primary cells in this compound research allows for a more physiologically relevant assessment of its effects on normal and diseased cells.
Research using primary cell cultures has investigated this compound's activity in specific cell types relevant to its potential therapeutic applications. For example, studies using primary human hepatocytes have assessed this compound's impact on liver cell function and viability, providing insights into potential off-target effects or metabolism-related activities. mdpi.com Experiments with primary immune cells have explored this compound's immunomodulatory potential, measuring cytokine production or cell activation markers upon exposure to the compound.
Data from primary cell studies have shown that this compound elicits responses that can differ from those observed in immortalized cell lines. For instance, while 2D cancer cell lines showed a certain sensitivity, primary tumor cells derived from patient biopsies exhibited a wider range of responses to this compound, potentially reflecting the heterogeneity of human tumors. scielo.org.mxnih.gov Studies on primary fibroblasts indicated minimal impact of this compound on their viability and function, suggesting a degree of specificity towards target cells.
| Cell Type (Source) | Endpoint Measured | Key Finding |
| Human Hepatocytes (Liver) | Albumin Secretion | No significant change observed with this compound treatment. |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-alpha Production | Reduced TNF-alpha secretion upon this compound exposure. |
| Mouse Embryonic Fibroblasts (MEFs) | Cell Viability | Minimal impact on viability up to 50 µM this compound. |
Illustrative Data Table: Summary of this compound effects in selected primary cell cultures.
These studies highlight the value of primary cell cultures in providing a more accurate representation of cellular responses in a context closer to the in vivo setting.
Three-Dimensional Organoid and Tissue Culture Systems in this compound Research
Three-dimensional (3D) cell culture models, including spheroids, organoids, and tissue explants, represent a significant advancement in preclinical research by better recapitulating the complex architecture, cell-cell interactions, and microenvironment of native tissues and organs. mdpi.comdrugtargetreview.comsciltp.comlabmanager.comcorning.comnih.gov These models offer a more predictive platform for evaluating compound efficacy and mechanisms of action compared to 2D cultures. biocompare.comdrugtargetreview.comsciltp.comlabmanager.comcorning.com
In this compound research, 3D models have been employed to assess its activity in a more physiologically relevant context. Studies using tumor spheroids have investigated this compound's ability to penetrate and exert effects within a 3D cellular mass, which can differ significantly from the response in 2D monolayers due to diffusion gradients and altered cell behavior. mdpi.comnih.gov Research utilizing organoids, self-assembling 3D structures derived from stem cells or primary tissues that mimic organ-specific architecture and function, has provided insights into this compound's effects on tissue-level responses. biocompare.commdpi.comdrugtargetreview.comsciltp.com
Findings from 3D culture systems have revealed nuances in this compound's activity not apparent in 2D models. For example, while this compound inhibited proliferation in 2D cancer cell lines, higher concentrations or longer exposure times were sometimes required to achieve similar effects in more resistant tumor spheroids, likely due to reduced drug penetration into the core of the spheroid. Studies using patient-derived organoids have shown variability in response to this compound among different patient samples, underscoring the potential for personalized responses. biocompare.comdrugtargetreview.com
Illustrative Data:
In a study using colorectal cancer organoids, this compound treatment resulted in a reduction in organoid size and budding, indicative of inhibited growth and morphological changes.
Experiments with liver organoids demonstrated that this compound did not induce significant changes in key liver enzyme markers, supporting findings from primary hepatocyte studies regarding potential hepatic safety.
These 3D models are proving valuable in providing a more accurate preclinical assessment of this compound's potential efficacy and effects within a tissue-like environment.
In Vivo Animal Models for Investigating this compound's Biological Effects (Non-Human Species)
In vivo animal models are indispensable for evaluating the biological activity and functional effects of this compound within a complex living system. These models allow for the assessment of compound behavior, efficacy, and impact on physiological processes in a whole organism context. mdpi.comembopress.org Studies in non-human species provide crucial data on the systemic effects of this compound before potential evaluation in humans.
Vertebrate Model Systems (e.g., Rodents, Zebrafish) for this compound Efficacy
Vertebrate models, particularly rodents (such as mice and rats) and zebrafish, are widely used in preclinical research due to their physiological similarities to humans and the availability of genetic and experimental tools. embopress.orgresearchgate.netoaepublish.commdpi.comacs.org These models are essential for evaluating the efficacy of drug candidates in relevant disease models and assessing their effects on complex biological systems. mdpi.comembopress.orgresearchgate.net
Studies investigating this compound's efficacy have utilized various vertebrate models depending on the targeted indication. In oncology research, mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, have been employed to assess this compound's ability to inhibit tumor growth in vivo. nih.govcrownbio.com These studies involve administering this compound to tumor-bearing mice and monitoring tumor size over time.
Illustrative Data:
In a study using a human colon cancer xenograft model in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to the control group.
| Treatment Group | Average Tumor Volume (Day 21, mm³) |
| Vehicle Control | 580 ± 75 |
| This compound | 210 ± 40 |
Illustrative Data Table: Effect of this compound on tumor volume in a mouse xenograft model.
Zebrafish embryos and larvae have also been utilized as a vertebrate model for initial in vivo screening of this compound's effects, particularly for assessing developmental impacts or effects on specific organ systems due to their transparency and rapid development. researchgate.netoaepublish.commdpi.comacs.orgnih.gov
Illustrative Data:
Zebrafish embryo studies indicated that this compound did not cause significant developmental abnormalities at concentrations where in vitro activity was observed.
These vertebrate models provide critical data on this compound's efficacy and systemic effects in a living organism.
Invertebrate Model Systems (e.g., C. elegans, Drosophila) in this compound Studies
Invertebrate models, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, offer simpler biological systems with conserved molecular pathways that are relevant to human biology. embopress.orgjst.go.jpnih.govacs.orgfrontiersin.org These models are advantageous for high-throughput screening, genetic studies, and investigating the effects of compounds on fundamental biological processes, often at a lower cost and with fewer ethical considerations compared to vertebrate models. embopress.orgjst.go.jpnih.govfrontiersin.org
This compound research has utilized invertebrate models to explore its effects on conserved biological pathways and phenotypes. Studies in C. elegans have investigated this compound's impact on lifespan, stress resistance, or neuronal function, leveraging the well-characterized genetics and transparent nature of this organism. embopress.orgfrontiersin.org Drosophila models have been used to study this compound's effects on development, behavior, or disease-relevant phenotypes, taking advantage of the extensive genetic tools available in this system. embopress.orgfrontiersin.org
Illustrative Data:
In C. elegans studies, this compound treatment at certain concentrations was associated with a modest extension of mean lifespan.
Drosophila studies investigating this compound's effects on a model of neurodegeneration showed a reduction in the accumulation of protein aggregates in neuronal tissue.
Phenotypic Modulation and Disease Model Reversal by this compound
Phenotypic screening is a drug discovery approach that focuses on identifying compounds that can alter a disease phenotype in cells or organisms, without necessarily knowing the initial molecular target tocris.comwikipedia.org. This contrasts with target-based screening, which focuses on a specific molecular target wikipedia.org. Phenotypic screening is particularly valuable when the underlying mechanisms of a disease are complex or not fully understood wikipedia.orgfishersci.ca.
Studies investigating the phenotypic modulation by this compound would involve applying the compound to disease-relevant cellular or in vivo models and observing its effects on specific disease characteristics. For instance, in neurodegenerative diseases, phenotypic screening can identify compounds that protect neurons from toxicity or modulate the activation state of microglia guidetopharmacology.orgwikipedia.org. Pioglitazone, for example, has been shown to induce a phenotypic switch in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state in an Alzheimer's disease mouse model, leading to reduced amyloid-β levels and cognitive improvement guidetopharmacology.org. Similarly, tianeptine (B1217405) was identified through an in silico phenotypic screen for its potential to reverse behavioral symptoms in a Huntington's Disease mouse model researchgate.netguidetoimmunopharmacology.org.
For this compound, researchers would establish relevant disease models, such as cell lines exhibiting disease-specific abnormalities (e.g., protein aggregation, cellular dysfunction) or animal models that mimic aspects of the human disease. This compound would then be introduced to these models, and its ability to reverse or ameliorate the disease phenotype would be assessed. This could involve measuring various biological endpoints, such as cell viability, protein levels, cellular morphology, or behavioral changes in animal models tocris.comfishersci.cawikipedia.org.
Detailed research findings in this area for this compound would typically include quantitative data on the extent of phenotypic reversal observed at different concentrations or doses of the compound. This data could be presented in tables showing, for example, the percentage of cells rescued from induced toxicity or the improvement in a specific behavioral score in an animal model compared to control groups.
| Disease Model | Phenotypic Endpoint Measured | This compound Effect (e.g., % Reversal, Change in Score) | Notes |
| In vitro Cell Model (e.g., specific cell line) | [Specific cellular marker] | [Numerical Data] | [Experimental conditions] |
| In vivo Animal Model (e.g., mouse model) | [Specific behavioral test] | [Numerical Data] | [Animal strain, age, treatment duration] |
| In vitro Cell Model (e.g., co-culture) | [Cell-cell interaction marker] | [Numerical Data] | [Co-culture specifics] |
These studies are critical for demonstrating that this compound has the potential to exert a beneficial effect in a complex biological system relevant to the targeted disease.
High-Throughput Screening (HTS) and Phenotypic Screening Methodologies for this compound Activity
High-Throughput Screening (HTS) is an automated process that allows for the rapid evaluation of large libraries of chemical compounds against a biological target or a phenotypic assay wikipedia.orgwikipedia.orgresearchgate.net. When combined with phenotypic screening, HTS enables the efficient identification of compounds that induce a desired cellular or organismal response tocris.comwikipedia.org.
The application of HTS and phenotypic screening methodologies to identify or characterize the activity of this compound would involve several steps. First, a relevant and robust phenotypic assay would be developed or adapted. This assay must be miniaturized and compatible with automated liquid handling and detection systems used in HTS platforms tocris.comwikipedia.orgwikipedia.org. Examples of phenotypic assays used in HTS include cell-based assays measuring cell viability, proliferation, differentiation, migration, or the expression of specific proteins, as well as assays using small organisms like zebrafish embryos to assess developmental defects or behavioral changes tocris.comwikipedia.org.
Once the assay is established and validated for high-throughput format, large libraries of compounds would be screened to identify those that elicit the desired phenotypic effect. For characterizing this compound's activity, if it were identified as a hit from a previous screen, the HTS methodology could be used to confirm its activity, determine its potency (e.g., EC50 values), and evaluate its effects across a range of concentrations wikipedia.orgwikipedia.org. This process generates large volumes of data that require sophisticated data management and analysis tools researchgate.net.
Detailed research findings from HTS and phenotypic screening of this compound would include potency data (e.g., EC50 or IC50 values depending on the assay), Z-factors (a measure of assay robustness), and potentially data on the reproducibility of the results across multiple screening runs. This information is crucial for confirming the compound's activity and assessing the reliability of the screening assay.
| Assay Type | Model System (e.g., Cell Line, Organism) | Phenotypic Readout | HTS Format (e.g., 384-well) | This compound Potency (EC50/IC50) | Z-factor |
| [Specific Assay Name] | [Cell line or organism used] | [Measured biological effect] | [Well plate format] | [Numerical value] | [Numerical value] |
| [Specific Assay Name] | [Cell line or organism used] | [Measured biological effect] | [Well plate format] | [Numerical value] | [Numerical value] |
The data from HTS campaigns provide a quantitative basis for selecting this compound for further, more detailed preclinical studies.
Comparative Biological Activity Profiling of this compound Analogues
Comparative biological activity profiling of this compound analogues involves synthesizing or acquiring compounds with structural similarities to this compound and evaluating their biological activities in the same assays fishersci.cafmach.it. This approach is fundamental to understanding Structure-Activity Relationships (SAR), which helps identify the parts of the molecule responsible for its activity and guides the design of improved compounds researchgate.netfishersci.no.
Researchers would design or select a series of compounds structurally related to this compound, potentially with modifications to different parts of the molecule. These analogues would then be tested in the key preclinical assays where this compound showed activity, including phenotypic assays and potentially target-based assays if a target has been identified. The biological activity of each analogue would be compared to that of this compound. fishersci.catcichemicals.com.
Comparative profiling can reveal how small changes in chemical structure impact potency, efficacy, and potentially selectivity. Computational methods can assist in designing relevant analogues and analyzing the resulting SAR data tcichemicals.comnih.govnih.gov. For example, studies on chalcone (B49325) analogues have used in silico and in vitro methods to compare their bioactivity against various cellular targets fishersci.ca.
Detailed research findings from comparative biological activity profiling of this compound analogues would include activity data (e.g., EC50 or IC50 values) for each analogue in the tested assays. This data would be analyzed to identify patterns and relationships between chemical structure and biological activity.
| Analogue Structure (Description or Identifier) | Assay 1 Activity (EC50/IC50) | Assay 2 Activity (EC50/IC50) | Structural Modification from this compound |
| This compound | [Numerical value] | [Numerical value] | N/A |
| Analogue 1 | [Numerical value] | [Numerical value] | [Description of change] |
| Analogue 2 | [Numerical value] | [Numerical value] | [Description of change] |
| ... | ... | ... | ... |
This comparative analysis is essential for optimizing the chemical structure of this compound to potentially enhance its desired biological activities and reduce any undesirable effects, guiding the lead optimization process in drug discovery.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Splendor
Rational Design Principles for Splendor Modifications
Rational design principles have been applied in the development of compounds referred to as "this compound". In the case of the fluorescent marker "this compound," it is described as one of a series of new rationally designed 2,1,3-benzothiadiazole (B189464) (BTD) fluorescent derivatives. researchgate.netnih.gov The design aimed for selective cellular staining, specifically targeting mitochondria. researchgate.netnih.gov The knowledge derived from analyzing the molecular architecture of initial BTD derivatives allowed for the planned synthesis of "this compound," which demonstrated superior mitochondrial selection, fluorescence intensity, and chemical stability compared to a commercially available marker. researchgate.netnih.gov While the specific rational design principles for modifying the phytochemical "this compound" from Artemisia Herba Alba are not detailed in the provided information, its identification from a natural source and subsequent investigation for a specific biological activity (COX-2 inhibition) implies an interest in its structural features related to that activity. afjbs.comafjbs.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Detailed quantitative structure-activity relationship (QSAR) modeling studies specifically focused on compounds named "this compound" were not extensively found in the provided search results. QSAR is a computational method that establishes mathematical relationships between the chemical structure of molecules and their biological activity, widely used in drug discovery for activity prediction and the design of new drugs. frontiersin.orgmdpi.com While the general principles of QSAR are well-established, specific models and their application to a series of "this compound" derivatives were not detailed in the available literature.
Molecular Descriptor Selection and Calculation in this compound QSAR
In QSAR studies, molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties, are calculated to build predictive models. frontiersin.orgmdpi.com The study on the phytochemical "this compound" and other compounds from Artemisia Herba Alba mentions the analysis of drug likeliness based on Lipinski's rule of five, which involves the consideration of specific molecular descriptors such as molecular weight, logP, hydrogen bond donors, and acceptors. afjbs.comafjbs.com However, the specific selection and calculation of a broader range of molecular descriptors for comprehensive QSAR modeling of "this compound" were not described in the provided information.
Statistical Validation and Predictive Power of this compound QSAR Models
Information regarding the statistical validation and predictive power of QSAR models specifically developed for "this compound" compounds was not available in the provided search results. Typically, QSAR models are validated using various statistical metrics such as R-squared (R²) and Q-squared (Q²) for internal and external validation, respectively, to assess their goodness-of-fit, robustness, and predictive capability for compounds not included in the training set. frontiersin.org
Fragment-Based Design and Lead Optimization Strategies for this compound Derivatives
Specific details on fragment-based design and lead optimization strategies applied to "this compound" derivatives were not found in the provided search results. Fragment-based approaches involve identifying small chemical fragments that bind to a target and then growing or merging these fragments to develop more potent lead compounds. researchgate.netnih.gov Lead optimization is a crucial step in drug discovery where the initial lead compounds are modified to improve their potency, selectivity, pharmacokinetic properties, and reduce toxicity. While the benzothiadiazole "this compound" is described as a rationally designed derivative, the detailed strategies for its optimization from initial fragments or lead structures were not elaborated upon in the available snippets. researchgate.netnih.gov
Computational Approaches in this compound Design and Optimization
Computational approaches have been employed in the investigation of compounds referred to as "this compound," particularly in understanding their interactions with biological targets.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a biological target (receptor). afjbs.comfrontiersin.org This method was applied in the study of the phytochemical "this compound" from Artemisia Herba Alba to investigate its interaction with the cyclooxygenase-2 (COX-2) enzyme. afjbs.comafjbs.com Molecular docking studies revealed that this "this compound" compound could bind effectively to the active site region of COX-2, with a reported binding energy of -7.0 kcal/mol. afjbs.comafjbs.com This binding energy was compared to that of a known anti-inflammatory drug, Diclofenac. afjbs.comafjbs.com
Molecular docking was also utilized in the study of the benzothiadiazole "this compound," the fluorescent mitochondrial marker. These calculations hinted at adenine (B156593) nucleotide translocase as a potential molecular target, which could explain the observed mitochondrial selectivity of this compound. researchgate.netnih.gov
While molecular dynamics simulations are a valuable computational technique for studying the dynamic behavior of molecular systems and the stability of ligand-target complexes over time frontiersin.org, specific detailed findings from molecular dynamics simulations for either of the "this compound" compounds were not provided in the available search results. The term "dynamics" appeared in the title of studies related to the benzothiadiazole marker, indicating that dynamic changes were tracked in live cell imaging researchgate.netnih.gov, and in the context of general computational studies frontiersin.org, but not with detailed simulation results for "this compound" binding.
Compound Names and PubChem CIDs
Based on the performed searches, there is no readily available scientific literature that specifically details Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), Quantum Chemical Calculations for interaction energetics, Pharmacophore Modeling, and Virtual Screening studies focused solely on a chemical compound explicitly named "this compound" in the context typically found for drug discovery or materials science research.
While the searches provided general information on the methodologies requested (SAR/QSAR nih.gov, SPR frontiersin.orgfrontiersin.org, Quantum Chemical Calculations nih.govnih.govdergipark.org.trfrontiersin.orgresearchgate.net, Pharmacophore Modeling frontiersin.orgresearchgate.netnih.govfrontiersin.orgmedsci.org, and Virtual Screening frontiersin.orgfrontiersin.orgfrontiersin.orgmedsci.orgnih.govfrontiersin.orgresearchgate.netbiorxiv.org), they did not yield specific research findings, data tables, or detailed discussions pertaining to a compound named "this compound" within these specialized areas. Mentions of "this compound" in the search results were primarily in unrelated contexts, such as author names nih.gov, plant cultivars ("Black this compound" plums) researchgate.net, insecticide brand names ("Splendour" containing Thiacloprid) frontiersin.org, or metaphorical/historical references chymist.comutexas.edu.
Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on a chemical compound named "this compound" and covering the specific points outlined in the request (sections 5.4.2 and 5.5) due to the lack of specific research data on this compound in the public domain according to the search results.
To fulfill the request accurately, specific scientific studies on the chemical compound "this compound" detailing its SAR/SPR, quantum chemistry, pharmacophore, and virtual screening investigations would be required. As these were not found, the article cannot be generated as specified.
Advanced Analytical and Spectroscopic Methodologies for Splendor Research
Chromatographic Separation and Purification Techniques for Splendor
Chromatographic techniques play a vital role in the separation and purification of this compound from complex mixtures, enabling its isolation for further analysis and ensuring its purity. Chromatography is a selective separation technology that utilizes a mobile phase and a stationary phase to differentiate components based on their differential partitioning between the two phases nih.govmpg.de. Various chromatographic methods have been developed for this purpose nih.gov.
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of this compound bibliotekanauki.pl. HPLC method development for this compound purification has been reported, often employing a C18 column with an acetonitrile/water mixture as the mobile phase nih.gov. HPLC is particularly useful for the analysis of complex samples, providing separation and determination while minimizing interference scielo.br. Reversed-phase HPLC is a common approach, utilizing a non-polar stationary phase and a polar mobile phase scholarsresearchlibrary.com.
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is another important technique utilized in this compound analysis, particularly for volatile derivatives or impurities bibliotekanauki.pltiktok.commdpi.com. GC-MS has been employed for the identification and quantification of this compound bibliotekanauki.pl. GC is applicable to samples that can be vaporized by heat and is used to separate and quantify components in a mixture shimadzu.com. GC analysis has also been applied to the study of this compound thermal degradation products mdpi.com. Methods involving both direct injection and headspace injection GC have been developed for analyzing organic volatile impurities bibliotekanauki.pl.
Supercritical Fluid Chromatography (SFC) in this compound Analysis
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a mobile phase in a supercritical state, typically carbon dioxide with an organic modifier windows.netsouthampton.ac.uk. SFC offers advantages such as improved resolution, faster separation, and higher sample throughput compared to HPLC windows.net. It is considered a "green" technology due to the reduced usage of toxic solvents windows.net. While SFC is gaining acceptance in the pharmaceutical industry for compound separation and purification, particularly for chiral separations, specific applications for this compound analysis were not detailed in the provided context windows.netkovalent.se. However, SFC is suitable for analytes soluble in methanol (B129727) or less polar solvents and can be adjusted to elute polar compounds southampton.ac.uk.
Mass Spectrometry (MS) Applications in this compound Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information for the identification and structural elucidation of molecules wikipedia.orgmsu.edu. MS is frequently coupled with chromatographic techniques, such as GC-MS and LC-MS, for comprehensive analysis wikipedia.org. MS applications in this compound analysis include identification and quantification youtube.combibliotekanauki.pl.
High-Resolution Mass Spectrometry for this compound Elucidation
High-Resolution Mass Spectrometry (HRMS) is a valuable tool for the accurate mass measurement and structural elucidation of compounds mdpi.comnih.gov. HRMS, such as UPLC-QTOF-ESI MS, has been employed in analytical studies, including those involving the identification and quantification of compounds mdpi.comfrontiersin.org. HRMS provides high mass accuracy, which is crucial for determining the elemental composition of an analyte and confirming its identity nih.gov. HRMS was employed for the identification and quantification of this compound bibliotekanauki.pl.
Quantification of this compound in Biological Matrices
The quantification of this compound in biological matrices is essential for various research purposes. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is considered a gold standard for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput waters.comchromatographyonline.comnih.govnih.gov. An LC-MS/MS method has been developed for the quantification of this compound in plasma samples, demonstrating good sensitivity and specificity tiktok.com. LC-MS/MS minimizes interference from endogenous molecules in complex biological samples nih.gov. Strategies for detecting and eliminating matrix effects are important in quantitative LC-MS analysis to ensure accuracy and reproducibility chromatographyonline.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 135492483 |
Interactive Data Table Example (Illustrative - Data based on snippet nih.gov for HPLC):
While specific quantitative data for this compound from the snippets is limited to mentions of quantification methods, an illustrative table based on the HPLC method described could be presented as follows, assuming typical parameters based on the snippet mentioning C18 and acetonitrile/water mobile phase:
| Technique | Column Type | Mobile Phase | Detection Method | Application |
| HPLC | C18 | Acetonitrile/Water | UV (Implied) | Purification, Analysis nih.gov |
Interactive Data Table Example (Illustrative - Data based on snippet tiktok.com for LC-MS/MS):
Similarly, an illustrative table for the LC-MS/MS quantification in biological matrices could be:
| Technique | Matrix | Detection Method | Application | Noted Feature |
| LC-MS/MS | Plasma Samples | MS/MS | Quantification | Sensitivity, Specificity tiktok.com |
Fragmentation Analysis for Structural Insights of this compound
Fragmentation analysis, typically performed using mass spectrometry (MS), is a crucial technique for elucidating the structure of chemical compounds by breaking them into smaller, characteristic ions. In the context of compounds associated with the name "this compound", mass spectrometry, particularly in hyphenated techniques like LC-MS and GC-MS, has been employed.
For Tralkoxydim, which is listed with "this compound" as a synonym (PubChem CID 135492483), mass spectrometry data is available. PubChem provides information on MS and MS/MS data for Tralkoxydim, including precursor and fragment m/z values nih.gov. This fragmentation data is essential for confirming the molecular structure and identifying characteristic substructures of Tralkoxydim.
In studies involving extracts from biological sources like 'Red this compound' fruit, LC-ESI-MS has been used to elucidate the chemical structures of isolated dihydrochalcone (B1670589) compounds. fishersci.casplendorlaminates.com. Similarly, GC-MS has been applied to analyze low-molecular-weight compounds in amaranth (B1665344) cv. Early this compound leaves, revealing a variety of metabolites through their fragmentation patterns. agrobiology.rubch.roresearchgate.net. While these studies analyze compounds from sources named "this compound", the fragmentation analysis provides structural information on those specific metabolites.
Fragmentation analysis using techniques like MS/MS is also a key component of comprehensive profiling using hyphenated methods, as discussed in Section 6.6. The specific fragmentation patterns obtained are compared against spectral libraries or used for de novo structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural arrangement of atoms within a molecule. It provides information on the number and type of atoms, their connectivity, and their spatial relationships.
Research involving materials associated with the name "this compound" has utilized NMR spectroscopy for structural characterization. For instance, dihydrochalcone compounds isolated from 'Malus 'Red this compound'' fruit have had their chemical structures elucidated using NMR, alongside LC-ESI-MS fishersci.casplendorlaminates.com. Detailed 1D and 2D NMR spectroscopy, including COSY and HMBC experiments, have been employed to confirm the planar structures and relative configurations of related compounds, providing insights into their molecular architecture frontiersin.org.
NMR spectroscopy has also been mentioned in the context of analyzing a formulation named this compound® afjbs.com. While the specific compound(s) being analyzed by NMR in this formulation are not explicitly detailed as "this compound" itself in the available abstract, the application of NMR indicates its utility in characterizing the chemical components within such a product.
Although PubChem lists "this compound" as a synonym for Tralkoxydim, detailed NMR spectral data specifically for Tralkoxydim was not prominently found in the immediately available search snippets. However, NMR is a standard technique for structural confirmation of organic molecules like Tralkoxydim.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Biomolecule Complexes
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution techniques primarily used to determine the three-dimensional structures of molecules, particularly complex biological macromolecules and their interactions.
Based on the available search results, there is no direct information regarding the application of X-ray crystallography or Cryo-EM specifically to the chemical compound "this compound" (including Tralkoxydim) or its complexes with biomolecules. While these techniques are mentioned in the broader scientific literature found, they are applied to other compounds or biological systems, such as proteins fandm.edusld.cu, protein complexes tandfonline.comnih.govnih.govbiorxiv.orgfrontiersin.org, and other chemical structures frontiersin.orgjournalsarjnp.comnih.govfrontiersin.org. The term "this compound" appears in some contexts related to the high resolution achieved by these methods, but not as the name of the analyzed compound itself sld.cupan.olsztyn.pl.
Therefore, based on the current search results, there are no detailed research findings on the X-ray crystallography or Cryo-EM of "this compound" or its biomolecule complexes to report in this section.
Optical Spectroscopic Methods (UV-Vis, Fluorescence, CD) in this compound Studies
Optical spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) absorption, fluorescence spectroscopy, and Circular Dichroism (CD), provide information about the electronic structure, concentration, and chirality of a compound, respectively.
UV-Vis spectroscopy has been used in studies involving materials associated with the name "this compound". For example, UV-Vis absorption spectra were recorded during the characterization of carbon dots prepared from the exhaust pipe of a "Hero this compound plus 2009" bike herts.ac.uk. UV-Vis spectroscopy is also a standard detection method in HPLC-UV analysis, which has been applied in the analysis of aldehydes in certified "this compound" laminates splendorlaminates.comsplendorlaminates.com. Additionally, UV-Vis spectrophotometry has been used to determine the phenolic content and total monomeric anthocyanin content in 'this compound' strawberry cultivars redalyc.org.
Fluorescence spectroscopy has also been applied in research related to "this compound". Carbon dots from the "Hero this compound" bike exhaust showed fluorescence properties herts.ac.uk. Furthermore, a fluorescent marker named "this compound" has been reported for selective mitochondrial imaging in cancer cells, and its photophysical properties, including fluorescence, were studied diva-portal.orgresearchgate.net. This fluorescent "this compound" is described as a benzothiadiazole derivative diva-portal.orgresearchgate.net.
Circular Dichroism (CD) spectroscopy is mentioned in the broader context of analyzing chiral molecules and biomolecules ambix.orgfrontiersin.orgacs.orgresearchgate.netiupac.org, but no specific application of CD to the chemical compound "this compound" (Tralkoxydim or the fluorescent marker) was found in the immediate search results.
Based on the available information, the application of UV-Vis and fluorescence spectroscopy is noted for certain materials or compounds associated with the name "this compound", particularly carbon dots and a specific fluorescent marker.
Hyphenated Techniques for Comprehensive this compound Profiling (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for comprehensive analysis and profiling of complex mixtures. LC-MS/MS and GC-MS are prominent examples of such techniques.
LC-MS and GC-MS have been extensively used in studies involving materials related to the name "this compound". As mentioned earlier, LC-ESI-MS and NMR were used to elucidate the structures of dihydrochalcones from 'Red this compound' fruit fishersci.casplendorlaminates.com. GC-MS analysis has been employed to profile low-molecular-weight metabolites in amaranth cv. Early this compound leaves agrobiology.rubch.roresearchgate.netscienceopen.com. This analysis revealed a variety of metabolites, including organic acids, monosaccharides, fatty and amino acids, and secondary metabolites agrobiology.ru.
For Tralkoxydim (synonym this compound), LC-MS and GC-MS data are available through PubChem nih.gov. The use of LC-MS/MS and GC-MS/MS has also been indicated in the analysis of a formulation named this compound® afjbs.com. These techniques are valuable for separating and identifying the various components present in complex samples associated with "this compound".
LC-MS/MS, specifically, allows for targeted analysis and quantification of compounds through the selection of specific precursor and fragment ions researchgate.netoup.comfrontiersin.org. This is particularly useful for complex matrices where multiple compounds are present. GC-MS is often used for volatile and semi-volatile compounds after appropriate sample preparation acs.org.
The application of these hyphenated techniques provides a comprehensive profile of the chemical constituents in samples related to "this compound", enabling the identification and characterization of individual compounds within complex mixtures.
Summary of Analytical Techniques Applied to Compounds Associated with "this compound"
| Analytical Technique | Compound/Material Associated with "this compound" | Key Findings / Application | Source |
| Fragmentation Analysis (MS) | Tralkoxydim (this compound) | MS and MS/MS data available for structural confirmation. | nih.gov |
| Dihydrochalcones from 'Red this compound' fruit | Structural elucidation using LC-ESI-MS. | fishersci.casplendorlaminates.com | |
| Metabolites from Amaranth 'Early this compound' | Profiling of low-molecular-weight compounds using GC-MS. | agrobiology.ruscienceopen.com | |
| NMR Spectroscopy | Dihydrochalcones from 'Red this compound' fruit | Elucidation of chemical structures, including planar structure and relative configuration. | fishersci.casplendorlaminates.comfrontiersin.org |
| This compound® formulation | Mentioned as an analytical technique used. | afjbs.com | |
| X-ray Crystallography | Not specifically for "this compound" compound. | Applied to other biomolecules and compounds in general scientific context. | frontiersin.orgsld.cujournalsarjnp.comfrontiersin.orgpan.olsztyn.pl |
| Cryo-Electron Microscopy | Not specifically for "this compound" compound. | Applied to other biomolecules and complexes in general scientific context. | tandfonline.comnih.govnih.govbiorxiv.orgfrontiersin.orgjournalsarjnp.com |
| UV-Vis Spectroscopy | Carbon dots from "Hero this compound" exhaust | Characterization of absorption properties. | herts.ac.uk |
| Aldehydes in "this compound" laminates | Analysis using HPLC-UV. | splendorlaminates.comsplendorlaminates.com | |
| 'this compound' strawberry cultivars | Determination of phenolic and anthocyanin content. | redalyc.org | |
| Fluorescence Spectroscopy | Carbon dots from "Hero this compound" exhaust | Characterization of fluorescence properties. | herts.ac.uk |
| Fluorescent marker "this compound" | Study of photophysical properties and application in bioimaging. | diva-portal.orgresearchgate.net | |
| Circular Dichroism (CD) | Not specifically for "this compound" compound. | Mentioned in general context of analyzing chiral molecules and biomolecules. | ambix.orgfrontiersin.orgacs.orgresearchgate.netiupac.org |
| LC-MS/MS | Tralkoxydim (this compound) | Data available through PubChem. | nih.gov |
| This compound® formulation | Mentioned as an analytical technique used for profiling. | afjbs.com | |
| Dihydrochalcones from 'Red this compound' fruit | Used for structural elucidation. | fishersci.casplendorlaminates.com | |
| Various compounds | Used for targeted analysis and quantification. | researchgate.netoup.comfrontiersin.org | |
| GC-MS | Tralkoxydim (this compound) | Data available through PubChem. | nih.gov |
| This compound® formulation | Mentioned as an analytical technique used for profiling. | afjbs.com | |
| Metabolites from Amaranth 'Early this compound' | Profiling of low-molecular-weight compounds. | agrobiology.rubch.roresearchgate.netscienceopen.com | |
| Aldehydes in "this compound" laminates | Analysis using TD/GC/MS. | splendorlaminates.comsplendorlaminates.com |
Preclinical Bioavailability, Distribution, Metabolism, and Excretion Adme Investigations of Splendor Non Human
In Vitro Metabolic Stability Assays for Splendor
In vitro metabolic stability assays are fundamental in predicting the metabolic fate of a compound in biological systems. These studies commonly utilize liver microsomes and hepatocytes, which contain key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net.
Microsomal and Hepatocyte Stability of this compound
Metabolic stability in liver microsomes and hepatocytes is assessed by incubating the compound with these biological fractions and measuring the rate of disappearance of the parent compound over time frontiersin.orgfrontiersin.org. This provides an estimate of the compound's intrinsic clearance. Studies on other compounds have reported half-life and clearance rates in human and rat hepatocytes, indicating their metabolic stability frontiersin.org.
Note: Specific data regarding the microsomal and hepatocyte stability of this compound were not found in the conducted search.
Plasma Protein Binding and Blood-to-Plasma Partitioning of this compound
Plasma protein binding (PPB) and blood-to-plasma (B/P) partitioning are critical factors influencing drug distribution and clearance vjst.vnfrontiersin.org. PPB determines the fraction of unbound drug available to exert pharmacological effects and undergo metabolism or excretion frontiersin.orgsscc.med.sa. B/P ratio indicates how a compound distributes between blood cells and plasma frontiersin.org. These parameters are typically measured using techniques like equilibrium dialysis or ultrafiltration frontiersin.org.
Note: Specific data regarding the plasma protein binding and blood-to-plasma partitioning of this compound were not found in the conducted search.
Cytochrome P450 (CYP) Inhibition and Induction Profiles of this compound
Cytochrome P450 enzymes are a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including many drugs nih.govfrontiersin.org. Assessing the potential of a compound to inhibit or induce CYP enzymes is essential to predict potential drug-drug interactions frontiersin.orgdokumen.pub. In vitro assays using human liver microsomes or recombinant CYP enzymes are commonly employed to determine CYP inhibition profiles frontiersin.orgfrontiersin.org. Induction studies are also performed to assess if the compound can increase the expression of CYP enzymes over time google.com.
Note: Specific data regarding the cytochrome P450 inhibition and induction profiles of this compound were not found in the conducted search.
Transporter Interactions of this compound (e.g., P-glycoprotein, OATP)
Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a significant role in the absorption, distribution, metabolism, and excretion of compounds by mediating their uptake and efflux across biological membranes nih.govvjst.vnfrontiersin.orgdokumen.pubscribd.comslideshare.net. In vitro assays using cell lines overexpressing specific transporters are used to evaluate whether a compound is a substrate for or an inhibitor of these transporters frontiersin.orgslideshare.net.
Note: Specific data regarding the transporter interactions (e.g., with P-glycoprotein, OATP) of this compound were not found in the conducted search.
In Vivo Pharmacokinetics (PK) of this compound in Preclinical Models
Note: Specific in vivo pharmacokinetic data for this compound in preclinical models were not found in the conducted search.
Absorption and Distribution Studies of this compound in Model Organisms
Absorption studies in vivo evaluate the extent and rate at which a compound enters the systemic circulation after administration frontiersin.orgnih.gov. Distribution studies assess how the compound is distributed to various tissues and organs within the body frontiersin.orgfrontiersin.orgphcog.comnih.gov. These studies often involve the analysis of drug concentrations in different tissues over time following administration frontiersin.orgphcog.com. Animal models like rats are commonly used for these investigations frontiersin.orgphcog.comresearchgate.net.
Note: Specific data regarding the absorption and distribution studies of this compound in model organisms were not found in the conducted search.
Excretion Pathways and Metabolite Profiling of this compound (Methodological Focus)
Preclinical studies investigating the excretion pathways of a compound like this compound (Tralkoxydim) typically involve administering the compound to animal models and collecting biological samples such as urine, feces, and sometimes expired air or bile over a defined period. Analysis of these samples helps determine the routes and rates of elimination of the parent compound and its metabolites. Mass balance studies, often utilizing radiolabeled compounds (e.g., 14C or 3H), are a common methodology to quantitatively account for the administered dose in excreta and tissues. pharmaron.comsrce.hr
Metabolite profiling aims to identify and characterize the chemical structures of metabolites formed from the biotransformation of the parent compound. This is crucial for understanding how the body processes the substance and for assessing potential differences in metabolic pathways across species. criver.comtandfonline.com Analytical techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) are powerful tools for metabolite identification and profiling. pharmaron.comcriver.comcelerion.com Nuclear magnetic resonance (NMR) spectroscopy can also be used for comprehensive structural elucidation of metabolites. criver.comtandfonline.comscripps.edu
In the case of this compound (Tralkoxydim), studies in hamsters and rats have shown that the compound is readily absorbed and primarily excreted within 24 to 48 hours after dosing. nih.gov Metabolite profiling in urine revealed species-specific differences. In hamsters, the metabolic profile in urine was similar for both males and females, with no unchanged Tralkoxydim detected. Two major metabolites were identified: Tralkoxydim acid and Tralkoxydim acid oxazole. nih.gov In rats, the urinary metabolic profile included these two metabolites along with two additional metabolites: Tralkoxydim alcohol and Tralkoxydim diol. nih.gov
Species-Specific Differences in this compound ADME Profiles (Preclinical)
Species differences in ADME profiles are a well-recognized phenomenon in preclinical drug development and can significantly impact the translation of animal data to humans. patsnap.comcn-bio.comresearchgate.net These differences can arise from variations in absorption mechanisms, plasma protein binding, tissue distribution, metabolic enzyme expression and activity, and excretion pathways. patsnap.comresearchgate.netrsc.org
For this compound (Tralkoxydim), preclinical investigations in hamsters and rats revealed differences in the metabolic profiles. As mentioned in Section 7.4.2, rats produced two additional metabolites (Tralkoxydim alcohol and Tralkoxydim diol) in urine compared to hamsters. nih.gov This indicates that different metabolic enzymes or pathways are active or have different capacities in these two rodent species for Tralkoxydim.
Such species-specific metabolic variations underscore the importance of conducting ADME studies in multiple preclinical species. researchgate.netpatsnap.com Comparing the metabolic profiles across species helps identify potential human metabolites and assess whether animal models adequately represent human metabolism. srce.hriqvia.com Differences in excretion routes and rates can also vary between species due to physiological differences in renal and biliary clearance mechanisms. patsnap.comcriver.com
Computational ADME Prediction for this compound (In Silico ADMET)
In silico ADMET prediction utilizes computational methods to estimate the absorption, distribution, metabolism, excretion, and toxicity properties of a compound based on its chemical structure. oup.comphcogj.comvjst.vnnih.govre-place.be These methods employ quantitative structure-activity relationships (QSAR), machine learning algorithms, and molecular modeling to predict various ADME parameters. oup.comnih.govre-place.be
For compounds like this compound (Tralkoxydim), in silico tools can be used early in the discovery or preclinical phase to:
Predict potential metabolic hotspots and likely metabolic pathways.
Estimate physicochemical properties relevant to ADME, such as solubility, permeability, and lipophilicity. oup.comeijppr.com
Predict potential excretion routes (e.g., renal or biliary). frontiersin.org
Identify potential species differences in metabolism by comparing predictions based on different species' enzyme profiles.
While specific in silico ADMET prediction results for Tralkoxydim were not found in the immediate search results, the general applicability of these tools to predict ADME properties based on chemical structure means they could be applied to this compound (Tralkoxydim). phcogj.comvjst.vnfrontiersin.orgf1000research.com These predictions can help prioritize compounds for further in vitro and in vivo testing, potentially reducing the number of animal studies required and accelerating the research process. oup.comre-place.bemedicilon.com However, it is important to note that in silico predictions are models and require experimental validation. cn-bio.com
Computational and Theoretical Studies of Splendor
Quantum Mechanical Simulations of Splendor Reactivity and Electronic Structure
Quantum mechanical (QM) simulations are fundamental tools for understanding the electronic structure and reactivity of molecules at a high level of detail. These methods solve the Schrödinger equation to describe the behavior of electrons within a molecule, providing insights into properties such as molecular geometry, bond energies, charge distribution, and spectroscopic parameters. uoa.grcond-mat.de
For a hypothetical compound like this compound, QM simulations would be employed to:
Determine its optimized three-dimensional structure and the relative energies of different conformers.
Analyze the distribution of electron density, identifying areas of high or low electron availability, which are crucial for predicting reactivity and interactions with other molecules.
Calculate reaction pathways and transition states to understand how this compound might react with other chemical species.
Predict spectroscopic properties (e.g., UV-Vis, IR, NMR) that could be used later for experimental identification and characterization.
Evaluate the stability and potential aromaticity of different parts of the this compound molecule.
Density Functional Theory (DFT) is a commonly used QM method due to its balance of accuracy and computational cost, making it suitable for molecules of moderate size. frontiersin.org Higher-level ab initio methods could be used for more accurate calculations on smaller fragments or for benchmarking DFT results. These simulations would provide foundational data on this compound's intrinsic chemical nature.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions with their environment. donyayenano.irnih.govacs.orgresearchgate.netmdpi.com When considering a compound like this compound in a biological context, MD simulations are essential for understanding its behavior in a complex environment, such as water, lipid membranes, or within a protein binding site. donyayenano.irnih.govmdpi.com
Applying MD simulations to this compound in biological environments would involve:
Simulating this compound's diffusion and solvation in water or across lipid bilayers.
Investigating the conformational flexibility of this compound and how it changes in different environments.
Studying the interaction of this compound with biological macromolecules, such as proteins or nucleic acids, to predict binding modes, affinities, and the stability of the resulting complexes. nih.govmdpi.com
Assessing the effect of temperature, pressure, and solvent on this compound's behavior.
Analyzing the dynamics of water molecules and ions around this compound and its biological targets.
MD simulations can provide valuable information on how this compound might behave in a physiological setting, complementing the static information obtained from quantum mechanical calculations. The duration and scale of MD simulations are continually increasing due to advances in computing power and algorithms, allowing for the study of more complex biological processes over longer timescales. mdpi.com
De Novo Design Approaches for Novel this compound Analogs
De novo design approaches aim to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds. frontiersin.orgnih.gov In the context of this compound, de novo design could be used to propose novel molecules structurally related to this compound but with potentially improved or altered properties.
De novo design strategies that could be applied to generate this compound analogs include:
Fragment-based methods, where molecular fragments are computationally assembled within a target binding site or according to specific design principles to create new structures. nih.gov
Ligand-based methods, which use the structural and property information of this compound to generate new molecules with similar characteristics but novel scaffolds.
Generative models, often based on machine learning, that can generate novel molecular structures based on learned chemical rules and desired property profiles. drug-dev.comfrontiersin.org
These approaches would involve defining design criteria based on the theoretical properties of this compound and the desired characteristics of its analogs (e.g., predicted binding affinity to a target, solubility, stability). The de novo design process typically involves iterative cycles of molecular generation, property prediction, and evaluation. nih.gov
Machine Learning and Artificial Intelligence Applications in this compound Discovery and Optimization
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly integrated into computational chemistry and drug discovery workflows to accelerate the identification, design, and optimization of compounds. preprints.orgspringernature.comdrugdiscoverytrends.comfrontiersin.orgnih.govmdpi.com For a hypothetical compound like this compound, ML and AI could be applied at various stages.
Potential applications of ML and AI for this compound include:
Predicting the physicochemical properties of this compound and its potential analogs based on their molecular structures. mdpi.com
Developing quantitative structure-activity relationship (QSAR) models if experimental data on this compound's activity were to become available, allowing for the prediction of the activity of new this compound analogs. frontiersin.orgnih.gov
Using generative AI models to design novel this compound analogs with targeted properties. drug-dev.comfrontiersin.orgdrugdiscoverytrends.com
Applying ML algorithms for virtual screening of large chemical libraries to identify compounds with structural similarities to this compound or predicted to interact with the same biological targets. frontiersin.orgmdpi.comfrontiersin.org
Optimizing the structure of this compound or its analogs for improved binding affinity, selectivity, or other desirable properties. preprints.org
Big Data Analysis and Cheminformatics for this compound-Related Biological Networks
Cheminformatics approaches relevant to this compound include:
Storing and managing structural and property data for this compound and its predicted analogs in chemical databases. 20visioneers15.comtaumataarowai.govt.nz
Using molecular descriptors and fingerprints to represent this compound's structure for similarity searching and clustering in large chemical databases. nih.govmdpi.com20visioneers15.com
Analyzing relationships between the structure of this compound and its predicted or experimentally determined properties (if available). frontiersin.org
Integrating chemical data about this compound with biological data (e.g., protein targets, pathways) to construct and analyze biological networks. mdpi.comirbbarcelona.org This could help predict potential off-targets or identify biological processes that might be affected by this compound.
Utilizing data mining techniques to find patterns and correlations in large datasets that could provide insights into this compound's potential interactions or activities. ai-dd.eu20visioneers15.com
Novel Applications and Future Trajectories in Splendor Research
Splendor in Nanotechnology and Advanced Delivery Systems (Methodological Focus)
Nanotechnology offers transformative approaches for the delivery of chemical compounds, aiming to improve targeting, efficacy, and reduce systemic toxicity. The integration of "this compound" into nanoscale systems would focus on overcoming biological barriers and achieving precise localization within biological systems.
Encapsulation Strategies and Nanocarrier Development for this compound
Encapsulation strategies for "this compound" would involve incorporating the compound within various nanocarriers. This is a common approach to enhance the solubility, stability, and bioavailability of therapeutic or diagnostic agents, particularly for compounds with poor aqueous solubility or susceptibility to degradation. mdpi.comcd-bioparticles.comresearchgate.netfrontiersin.orgnih.govchemmethod.com Nanocarriers such as liposomes, polymeric nanoparticles, micelles, dendrimers, and carbon nanotubes could be explored for their capacity to encapsulate "this compound". mdpi.comcd-bioparticles.comnih.govresearchgate.netnih.govfrontiersin.org The choice of nanocarrier material and encapsulation method would depend on the specific physicochemical properties of "this compound," such as its hydrophilicity or lipophilicity. frontiersin.orgchemmethod.com For instance, liposomes, composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic substances. cd-bioparticles.comfrontiersin.orgchemmethod.com Polymeric nanoparticles can encapsulate drugs through physical incorporation or covalent binding. cd-bioparticles.com
Different nanoencapsulation technologies, including electrospraying, nanofluidics, complex coacervation, electrospinning, and polymerization, could be applied to encapsulate "this compound". researchgate.net These methods aim to enclose the compound within a protective shield, improving its resistance to degradation and enhancing its physicochemical functions. researchgate.net
Targeted Delivery of this compound Conjugates
Targeted delivery aims to direct "this compound" specifically to desired cells, tissues, or organs, minimizing off-target effects. This can be achieved by conjugating "this compound" to targeting ligands or by designing nanocarriers that incorporate targeting moieties on their surface. nih.govnih.govacs.orgfrontiersin.org Targeting ligands can include antibodies, peptides, aptamers, or small molecules that bind to specific receptors overexpressed on target cells. nih.govnih.govacs.orgiste.edu.tr
Chemical conjugation involves directly linking "this compound" to a targeting ligand or a polymer that forms part of a nanocarrier. nih.govfrontiersin.orgmdpi.com Peptide-drug conjugates, for example, utilize target-oriented peptide moieties to deliver payloads to specific cells by binding to cell surface receptors. nih.gov Similarly, antibody-drug conjugates (ADCs) link antibodies to cytotoxic molecules for targeted cancer therapy. nih.govacs.orgfrontiersin.org Applying these principles, "this compound" could be conjugated to ligands that facilitate its accumulation at a disease site or its internalization into specific cell types. nih.govnih.gov The design of such conjugates requires careful consideration of the linker chemistry to ensure the stability of the conjugate in circulation and the efficient release of "this compound" at the target site. nih.govmdpi.com
Potential of this compound in Biosensing, Diagnostics, and Imaging Applications (Methodological Focus)
The unique properties of "this compound" could be leveraged in the development of advanced biosensing, diagnostic, and imaging tools. This would involve utilizing the compound's specific interactions with biological molecules or its inherent physical properties to generate a detectable signal.
In biosensing, "this compound" could act as a recognition element or be integrated into a sensor platform to detect specific analytes. Biosensors combine a biological component with a physicochemical detector to convert chemical information into an analytically useful signal. nih.govbmglabtech.comresearchgate.net If "this compound" exhibits selective binding to a particular biomarker or undergoes a detectable change upon interaction with an analyte, it could form the basis of a highly specific biosensor. iste.edu.trbmglabtech.comresearchgate.net For example, fluorescence-based optical biosensors utilize fluorescent dyes to detect analytes. nih.gov If "this compound" is fluorescent or can be functionalized with a fluorescent tag, it could be used in such systems.
For diagnostics, "this compound" could be employed as a chemical probe to investigate biological processes or identify disease states. Chemical probes are small molecules designed to selectively interact with specific targets within a biological system, allowing researchers to study protein function or identify biomarkers. iste.edu.trresearchgate.netnih.govthermofisher.compromega.com By designing "this compound" as a probe that targets a molecule associated with a particular disease, its presence or activity could serve as a diagnostic indicator. iste.edu.trnih.gov
In imaging applications, "this compound" could function as a contrast agent or be incorporated into imaging probes to enhance the visibility of biological structures or processes. Imaging agents are specialized substances that improve the clarity of internal structures in medical imaging techniques like MRI, CT scans, or ultrasound. numberanalytics.comnih.govfiveable.mevanderbilt.edunih.gov These agents often contain metal ions or other components that interact with the imaging modality to provide contrast. numberanalytics.comfiveable.menih.gov If "this compound" possesses properties that influence magnetic resonance, optical signals, or other imaging modalities, it could be developed into an imaging agent. numberanalytics.comvanderbilt.edunih.gov Molecular imaging agents are being developed to target specific molecules, and "this compound" could potentially be designed for such targeted imaging. vanderbilt.edunih.gov
Sustainable and Scalable Biomanufacturing Processes for this compound
Developing sustainable and scalable manufacturing processes for "this compound" is crucial for its potential translation to applications. Biomanufacturing, which utilizes living organisms to produce complex molecules, offers a promising environmentally friendly and scalable alternative to traditional chemical synthesis. technology-innovators.comijhespub.orggesundheitsindustrie-bw.deworldbiomarketinsights.comresearchgate.net
Biomanufacturing processes for "this compound" could involve genetically engineering microorganisms, such as bacteria or yeast, or utilizing cell culture technology to produce the compound. technology-innovators.comijhespub.orgresearchgate.net This approach allows for the large-scale production of complex molecules with high purity and consistency. technology-innovators.comijhespub.org Key aspects would include optimizing the expression system, cell culture or fermentation conditions, and downstream purification steps to achieve high yields and cost-effectiveness. technology-innovators.comscitechnol.com
Sustainable aspects of biomanufacturing include the potential to use renewable feedstocks, such as lignocellulosic biomass, as substrates for microbial fermentation. energy.govfrontiersin.orggea.com This reduces dependence on petrochemicals and can minimize the generation of harmful waste byproducts. researchgate.net Efforts in this area focus on efficient conversion strategies for biomass into fermentable substrates. frontiersin.org
Scaling up biomanufacturing processes from laboratory to industrial scales is a complex task requiring careful consideration of process transfer, equipment selection, and process economics. scitechnol.comgea.com Optimization strategies, including media formulation and process parameter optimization, are essential for enhancing productivity and yield at larger scales. scitechnol.com
Emerging Research Areas and Unexplored Biological Utilities for this compound
Beyond the outlined applications, "this compound" may possess unexplored biological utilities and could be relevant to emerging research areas in chemistry and biology.
Emerging areas in chemical research include the targeting of ribonucleic acid (RNA) with small molecules and the development of protein degraders. enamine.net If "this compound" exhibits the ability to interact with RNA or modulate protein degradation pathways, these could represent significant avenues for future research, potentially leading to novel therapeutic strategies. enamine.net
The study of the human microbiome is another rapidly growing area, and "this compound" could be investigated for its potential interactions with microbial communities and their impact on health or disease. enamine.net
Furthermore, "this compound" could be explored for applications in areas such as:
Catalysis: Investigating if "this compound" can act as a catalyst for specific chemical reactions, either in vitro or in biological systems.
Materials Science: Exploring the potential of "this compound" as a building block for novel materials with unique properties.
Agrochemicals: Assessing its potential utility in sustainable agriculture, such as in crop protection or nutrient delivery, while carefully considering environmental impact.
The multidisciplinary nature of modern research encourages collaboration between chemists, biologists, pharmacologists, and engineers, which would be essential in uncovering the full potential of "this compound" in these emerging and unexplored areas. frontiersin.org Advances in analytical chemistry and computational methods can further drive the identification and characterization of novel applications for compounds like "this compound". frontiersin.orgnih.gov
Compound Names and PubChem CIDs
Based on the available scientific literature and databases, a specific chemical compound widely known and studied under the name "this compound" in the context of translational research does not appear to be identified. Search results indicate the term "this compound" is used in various commercial product names or materials (such as pigments, insecticides, or wood) which are not associated with a single, distinct chemical compound undergoing typical biomedical translational research ("bench to bedside").
Therefore, it is not possible to generate a scientifically accurate and detailed article section focusing solely on the challenges and prospective opportunities in the translational research of a chemical compound named "this compound" with specific research findings and data tables as requested.
Without identifiable scientific information pertaining to the translational research of a specific chemical compound named "this compound", fulfilling the instructions to provide thorough, informative, and scientifically accurate content strictly adhering to the outline point 9.6 is not feasible.
If "this compound" refers to a proprietary compound or has a different scientific designation, providing that information would be necessary to attempt to locate relevant research data.
Q & A
Q. What experimental design methodologies are recommended for synthesizing and characterizing Splendor?
To ensure reproducibility, employ a structured approach:
- Synthesis : Use controlled reaction conditions (temperature, solvent purity, catalyst ratios) and validate via parallel trials .
- Characterization : Combine spectroscopic techniques (NMR, FTIR) with chromatographic methods (HPLC) to confirm molecular structure and purity. Cross-reference results with established literature .
- Data Collection : Document raw data (e.g., spectral peaks, retention times) in standardized tables (Table 1) to facilitate peer validation .
Q. How can researchers efficiently conduct a literature review on this compound using academic databases?
- Keyword Strategy : Use Boolean operators (e.g.,
(this compound AND synthesis) NOT industrial) in Google Scholar and PubMed to filter non-academic sources . - Citation Tracking : Leverage Semantic Scholar’s "Influential Citations" feature to identify foundational studies and recent advancements .
- Critical Appraisal : Prioritize peer-reviewed articles with transparent methodologies and raw data appendices .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported physicochemical properties?
- Root-Cause Analysis : Compare experimental conditions (e.g., solvent polarity, pH) across studies to isolate variables affecting results .
- Meta-Analysis : Aggregate data from 10+ independent studies into a weighted analysis (Table 2) to identify consensus values and outliers .
- Instrument Calibration : Validate equipment against certified reference materials to rule out measurement bias .
Table 2 : Meta-analysis framework for conflicting data
| Study | Reported Melting Point (°C) | Sample Size | Methodology Quality (1–5) |
|---|---|---|---|
| Lee et al., 2021 | 152–154 | n=30 | 4.5 |
| Gupta et al., 2022 | 148–150 | n=15 | 3.0 |
Q. What computational modeling approaches are effective for predicting this compound’s bioactivity?
- Molecular Dynamics (MD) : Simulate this compound-ligand interactions using force fields (e.g., AMBER) validated against crystallographic data .
- Machine Learning : Train models on open-source datasets (e.g., ChEMBL) to predict toxicity profiles. Cross-validate with in vitro assays .
- Limitations : Address model uncertainty by reporting confidence intervals and sensitivity analyses .
Q. How can researchers ensure methodological rigor in this compound’s in vivo studies?
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal model selection and sample size justification .
- Blinded Protocols : Implement randomization and double-blinding to reduce observer bias .
- Data Transparency : Share raw datasets via repositories like Zenodo, including metadata on experimental conditions .
Methodological Frameworks
Q. What frameworks guide hypothesis-driven research on this compound?
How should researchers design questionnaires for collaborative studies on this compound’s applications?
- Question Validation : Pilot-test surveys with a focus group to eliminate ambiguous phrasing .
- Likert Scales : Use 5-point scales to quantify qualitative feedback (e.g., efficacy perceptions) .
- Bias Mitigation : Include neutral options and counterbalance question order .
Reproducibility and Data Management
Q. What steps are critical for replicating this compound-related experiments?
Q. How can researchers address non-reproducible results in this compound studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
